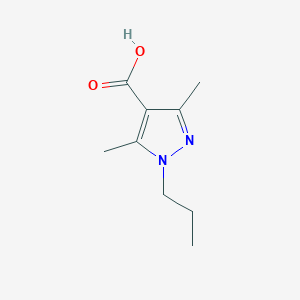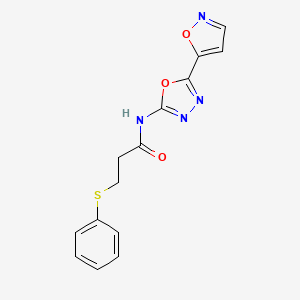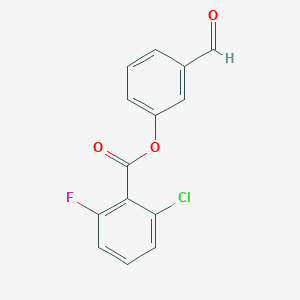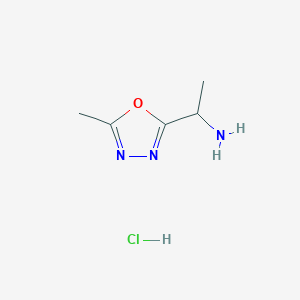![molecular formula C22H26N4O2 B2549128 N,N-dietil-4-[(2-metoxil-5-metilfenil)amino]-7-metil-1,8-naftiridina-3-carboxamida CAS No. 1251601-42-9](/img/structure/B2549128.png)
N,N-dietil-4-[(2-metoxil-5-metilfenil)amino]-7-metil-1,8-naftiridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N,N-diethyl-4-((2-methoxy-5-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine carboxamide, which is a class of compounds known for their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthyridine derivatives and their biological activities, which can provide insights into the possible properties and activities of the compound .
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves the construction of the naphthyridine core followed by functionalization at specific positions on the ring system. For instance, the synthesis of 1,8-naphthyridine-3-carboxamides as 5-HT3 receptor antagonists was achieved using a ligand-based approach, starting from nicotinamide . This suggests that a similar synthetic route could be employed for the synthesis of N,N-diethyl-4-((2-methoxy-5-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, with modifications to introduce the diethylamino, methoxy, and methyl substituents at the appropriate positions on the naphthyridine scaffold.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is crucial for their interaction with biological targets. The design of these compounds often involves careful consideration of the structural requirements of the pharmacophore. For example, the 5-HT3 receptor antagonists were designed with specific structural features to fit the receptor binding site . The presence of substituents such as methoxy and methyl groups can significantly influence the binding affinity and selectivity of the compound for its target.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds can be influenced by the electron-donating or electron-withdrawing nature of the substituents. For example, the presence of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the reactivity of the compound in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy and methyl groups can affect these properties by altering the compound's hydrophobicity and steric profile. The antitumor activity of acridine derivatives, which share structural similarities with naphthyridines, was found to vary with the position of the substituent, indicating that the physical and chemical properties of these compounds are critical for their biological activity .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido nuestro compuesto de interés, han demostrado un potencial antiviral. Por ejemplo:
- Derivados de 6-amino-4-sustituidosalquil-1H-indol-2-carboxilato sustituidos fueron investigados como agentes antivirales contra la influenza A. Entre estos, metil 6-amino-4-isobutoxil-1H-indol-2-carboxilato exhibió actividad inhibitoria con una IC50 de 7.53 μmol/L .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron una potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que van de 0.4 a 2.1 μg/mL .
Propiedades antitumorales
Los compuestos basados en indol también se han explorado por sus efectos antitumorales:
- Compuesto 5a, un derivado de nuestro compuesto, exhibió actividad antitumoral contra células tumorales gástricas (MKN45) in vitro .
- Los estudios de relación estructura-actividad revelaron que ciertos derivados del indol (compuestos 7a y 7g) superaron la actividad inhibitoria de Gefitinib, un fármaco anticancerígeno conocido .
Actividad anticolinesterasa
Los derivados del indol pueden inhibir las enzimas colinesterasas, que desempeñan un papel en las enfermedades neurodegenerativas como la enfermedad de Alzheimer. Se necesitan más investigaciones para evaluar el potencial de nuestro compuesto en esta área.
En resumen, N,N-dietil-4-[(2-metoxil-5-metilfenil)amino]-7-metil-1,8-naftiridina-3-carboxamida es prometedor en diversas actividades biológicas. Los investigadores continúan explorando sus posibilidades terapéuticas, lo que lo convierte en un compuesto emocionante para futuras investigaciones . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
N,N-diethyl-4-(2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-26(7-2)22(27)17-13-23-21-16(10-9-15(4)24-21)20(17)25-18-12-14(3)8-11-19(18)28-5/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLMVGBRXRADOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)OC)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)




![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)


![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)